Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Description

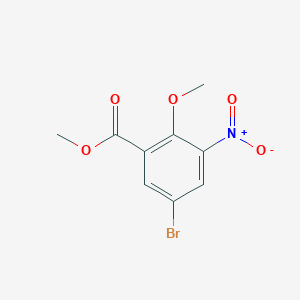

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXQLOPQTUYEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855809 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67657-90-3 | |

| Record name | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It is known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-2-methoxy-3-nitrobenzoate are currently unknown. Given its chemical structure, it may be involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways and have downstream effects.

Biological Activity

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is an organic compound with significant potential in biological research and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H8BrNO4

- Molecular Weight : Approximately 273.07 g/mol

- Functional Groups : The compound contains a bromine atom, a methoxy group, and a nitro group attached to a benzoate structure.

The presence of these functional groups contributes to its biological activity, particularly the nitro group, which is known for its redox properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The nitro group can participate in redox reactions, influencing enzyme activity by forming covalent bonds with nucleophilic sites on proteins.

- Receptor Binding : The compound has been shown to interact with specific receptors, potentially modulating signaling pathways involved in various physiological processes.

Biological Activities

This compound exhibits a range of biological activities that have been documented in scientific literature:

- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research suggests that it may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antitumor Potential : There is growing interest in the use of this compound for its potential antitumor activity, particularly in inhibiting cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound. Results indicated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential application in inflammatory diseases.

Case Study 3: Antitumor Activity

Recent investigations into the antitumor effects revealed that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, suggesting a multifaceted approach to cancer treatment.

Data Table: Biological Activity Overview

Scientific Research Applications

Synthesis Pathways

Methyl 5-bromo-2-methoxy-3-nitrobenzoate can be synthesized through several methods, often involving the nitration of benzoic acid derivatives followed by bromination and methoxylation. Here are some notable synthesis routes:

| Synthesis Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | High | Room temperature |

| Bromination | Br₂ | Moderate | Reflux |

| Methoxylation | CH₃OH, H₂SO₄ | High | Reflux |

These methods allow for the efficient production of the compound, which is essential for its subsequent applications in research.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Pharmaceutical Applications

Given its biological activities, this compound is being explored for potential pharmaceutical applications:

- Drug Development : Its structure allows for modifications that could lead to more potent derivatives. Researchers are examining its efficacy in treating infections and cancers.

- Chemical Probes : The compound serves as a useful chemical probe in cellular and molecular biology studies, helping to elucidate mechanisms of action for various biological processes.

Case Studies

Several case studies highlight the applications of this compound in research:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Investigation of Anticancer Effects :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Results : Demonstrated a dose-dependent decrease in cell viability with evidence of apoptosis through caspase activation assays.

Comparison with Similar Compounds

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)

- Structural Differences : Replaces the nitro group at position 3 with a hydroxyl (-OH) group.

- Molecular Weight : 261.07 g/mol (vs. ~290.07 g/mol for the nitro analog) .

- Reactivity: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol. The nitro group in the target compound reduces electron density on the aromatic ring, making it more reactive in nucleophilic substitutions compared to the hydroxyl analog.

- Applications: The hydroxyl derivative may serve as a phenolic precursor in coupling reactions, while the nitro analog is better suited for electrophilic substitution or as a nitroarene intermediate.

5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5)

- Structural Differences : Features a carboxylic acid (-COOH) group instead of a methyl ester (-COOCH₃) and lacks the bromine substituent.

- Molecular Weight : 213.13 g/mol (lower due to absence of bromine and ester group) .

- Acidity : The carboxylic acid group (pKa ~2-3) is significantly more acidic than the ester (pKa ~25-30), influencing solubility and reactivity in basic conditions.

- Applications : The carboxylic acid is suited for salt formation or coordination chemistry, whereas the ester is more stable under acidic conditions.

Methyl 4-Bromo-3-hydroxybenzoate (CAS 106291-80-9)

- Structural Differences : Bromine at position 4 (vs. 5) and a hydroxyl group at position 3 (vs. nitro).

- Electronic Effects :

- Bromine at position 4 directs electrophiles to positions 2 and 6, whereas bromine at position 5 in the target compound directs to positions 3 and 3.

- The hydroxyl group at position 3 increases electron density, contrasting with the electron-withdrawing nitro group in the target compound.

- Synthetic Utility : The hydroxyl analog may undergo etherification or protection reactions, while the nitro analog is more reactive in reductions (e.g., nitro to amine).

Physicochemical and Commercial Comparisons

Table 1: Key Properties of Methyl 5-bromo-2-methoxy-3-nitrobenzoate and Analogs

Stability and Handling

- The nitro group in this compound may confer sensitivity to heat or shock, requiring careful storage compared to hydroxyl or methoxy analogs.

- Commercial discontinuation suggests challenges in synthesis or stability compared to analogs like Methyl 4-bromo-3-hydroxybenzoate, which remains available .

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution on Halogenated Intermediates

A related method involves starting from halogenated nitrobenzoic acid derivatives, such as 5-bromo-2-chloro-3-nitropyridine analogs, where the chloro substituent is replaced by methoxide ion under mild conditions:

- Reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol at 0–20 °C for approximately 19 hours yields 5-bromo-2-methoxy-3-nitropyridine analogs with high yield (98% reported).

Though this example is for a pyridine analog, the chemistry is closely related and can be adapted for benzoate derivatives, employing nucleophilic aromatic substitution to introduce the methoxy group.

Nitration and Subsequent Functional Group Transformations

From patent literature on related nitrobenzoic acids, nitration is typically performed using concentrated or fuming nitric acid in chlorinated solvents (e.g., dichloroethane, dichloromethane, or chloroform) at controlled temperatures. The nitration step is followed by:

- Deacetylation,

- Methylation,

- Oxidation,

- Recrystallization to purify the nitrobenzoic acid intermediate.

Though this patent focuses on 3-hydroxy-4-methoxy-2-nitrobenzoic acid, the nitration and methylation steps are analogous for this compound synthesis.

Example Detailed Reaction Procedure (From Analogous Compound Synthesis)

A representative synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methanol with acetyl chloride at 0 °C for 10 min | Formation of methyl ester intermediate |

| 2 | 2-amino-3-nitro-4-methyl-5-bromopyridine + tert-butyl nitrite at 0–25 °C for 5 h | Diazotization and substitution |

| 3 | Work-up with water and saturated NaHCO3; filtration and drying | Isolation of product with 70.44% yield, mp 132 °C |

This method under inert atmosphere and controlled temperature prevents side reactions and ensures high purity.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- Selectivity Control: The presence of methoxy and nitro groups strongly influences regioselectivity during bromination and nitration, favoring substitution at the 5-position for bromine and 3-position for nitro groups.

- Reaction Conditions: Mild temperatures (0–25 °C) and inert atmospheres are crucial to avoid side reactions such as over-nitration or decomposition.

- Yields: Reported yields vary from 70% to 98%, depending on the method and purity of starting materials.

- Purification: Recrystallization and chromatographic techniques are commonly employed to isolate the pure this compound.

Q & A

Q. What are the key synthetic routes for Methyl 5-bromo-2-methoxy-3-nitrobenzoate, and how do substituent positions influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate ester. A plausible route:

Methoxy introduction : Start with methyl 2-hydroxybenzoate, undergo O-methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) .

Nitration : Nitrate the intermediate at the meta position relative to the methoxy group (HNO₃/H₂SO₄). The nitro group’s meta-directing nature ensures proper positioning .

Bromination : Use Br₂/FeBr₃ or NBS (N-bromosuccinimide) to introduce bromine at the para position to the nitro group .

- Critical Analysis : Competing directing effects (methoxy vs. nitro) require careful step ordering. Premature bromination may lead to undesired regiochemistry.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy protons: δ ~3.8–4.0 ppm (singlet).

- Aromatic protons: Split into distinct signals due to electron-withdrawing nitro and bromine substituents. For example, the proton ortho to nitro may appear at δ ~8.5 ppm .

- IR : Ester C=O (~1740 cm⁻¹), nitro NO₂ (~1520 and 1350 cm⁻¹) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm substituent positions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood due to potential bromine/nitro compound volatility .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilic aromatic substitution susceptibility .

- Stability Analysis : Molecular dynamics simulations assess thermal decomposition pathways, particularly under acidic/alkaline conditions .

| Computational Parameter | Relevance to Compound | Example Output |

|---|---|---|

| HOMO-LUMO Gap | Reactivity toward nucleophiles | ~5.2 eV (indicative of moderate stability) |

| Electrostatic Potential Maps | Site-specific charge distribution | Negative potential near nitro group |

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, over-nitration may produce dinitro derivatives .

- Yield Optimization :

- Temperature Control : Lower nitration temperatures reduce side reactions .

- Catalyst Screening : FeBr₃ vs. AlBr₃ for bromination efficiency .

Q. How does the steric/electronic interplay between substituents affect downstream reactions (e.g., hydrolysis or cross-coupling)?

- Methodological Answer :

- Hydrolysis : The electron-withdrawing nitro group slows ester hydrolysis under basic conditions. Use aqueous NaOH/EtOH at reflux (~70°C) for complete conversion to the carboxylic acid .

- Cross-Coupling : Bromine at position 5 enables Suzuki-Miyaura coupling. Optimize with Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in toluene/water .

Data Contradiction Analysis

Q. Why might NMR spectra of synthetic batches show variability in aromatic proton splitting?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.